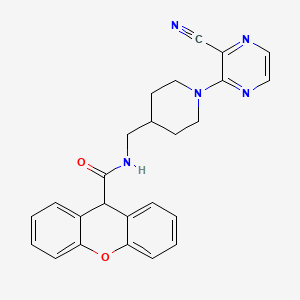

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2/c26-15-20-24(28-12-11-27-20)30-13-9-17(10-14-30)16-29-25(31)23-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)23/h1-8,11-12,17,23H,9-10,13-14,16H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZLMCNBJFTYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=CN=C5C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the piperidine ring and the pyrazine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthene derivatives.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide

Key Attributes

N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide

Key Attributes

- Molecular Formula : C₂₄H₂₂N₂O₄S .

- Molecular Weight : 434.507 g/mol .

- Substituent: Pyrrolidinylsulfonylphenyl group (vs. cyanopyrazine-piperidine in the target compound).

- Physicochemical Properties :

- The sulfonyl group enhances solubility but may reduce blood-brain barrier penetration due to increased PSA.

- Functional Impact : The sulfonyl moiety introduces hydrogen-bonding capacity, which could improve interactions with polar binding pockets in enzymes .

Goxalapladib (CAS 412950-27-7)

Key Attributes

- Molecular Formula : C₄₀H₃₉F₅N₄O₃ .

- Molecular Weight : 718.80 g/mol .

- Substituent : Trifluoromethyl-biphenyl and methoxyethyl-piperidine groups.

- Therapeutic Relevance : Used in atherosclerosis treatment, highlighting the role of piperidine derivatives in modulating inflammatory pathways .

- Contrast : While structurally distinct, the piperidine linkage in Goxalapladib underscores the versatility of this scaffold in drug design.

Critical Analysis of Structural and Functional Differences

- Cyanopyrazine vs. Ethyl Groups: The cyanopyrazine group in the target compound likely enhances π-π stacking and hydrogen-bonding interactions compared to the ethyl group in N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide, which may prioritize passive diffusion .

- Sulfonyl vs.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H24N4O2 |

| Molecular Weight | 424.504 g/mol |

| CAS Number | 1796969-83-9 |

| Purity | Typically >95% |

The structure includes a xanthene core, which is known for its photophysical properties, and a piperidine moiety that may enhance its biological activity through interaction with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that xanthene derivatives can inhibit tumor cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK .

Antibacterial and Antifungal Properties

The compound has been evaluated for antibacterial and antifungal activities. Preliminary assays suggest that it may inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism may involve disruption of bacterial cell wall synthesis or interference with fungal ergosterol biosynthesis.

The proposed mechanism of action involves binding to specific enzymes or receptors within target cells. This binding can modulate enzymatic activity, leading to altered cellular processes such as apoptosis, cell cycle arrest, or inhibition of cell migration. For example, the interaction with protein kinases could lead to the inhibition of pathways critical for cancer cell survival.

Case Studies

- Antitumor Efficacy : In a study published in PubMed, a series of xanthene derivatives were tested against various cancer cell lines. The results showed that modifications on the xanthene core significantly affected cytotoxicity, indicating that this compound could be optimized for enhanced antitumor activity .

- Antimicrobial Testing : Another research effort involved testing the compound against clinical isolates of bacteria and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) effective against resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What evidence supports the hypothesis that this compound targets DNA damage response pathways?

- Methodological Answer :

- Biomarker Analysis : Monitor γH2AX levels (a DNA damage marker) via Western blot after treatment .

- Synergy Studies : Combine with PARP inhibitors; enhanced cytotoxicity suggests complementary mechanisms in DNA repair .

- Transcriptomics : RNA-seq reveals upregulation of p53-related genes, consistent with CHK1 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.